2,2,3,3,4,4-Hexafluorocyclopentyl methyl ether
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Overview
Description
2,2,3,3,4,4-Hexafluorocyclopentyl methyl ether is a fluorinated ether compound known for its unique chemical properties. It is characterized by the presence of multiple fluorine atoms, which impart high thermal stability, chemical inertness, and low surface energy. These properties make it valuable in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,4,4-Hexafluorocyclopentyl methyl ether typically involves the fluorination of cyclopentyl methyl ether. This can be achieved through direct fluorination using elemental fluorine or through the use of fluorinating agents such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3). The reaction is usually carried out under controlled conditions to ensure the selective introduction of fluorine atoms at the desired positions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale fluorination processes. These processes are designed to maximize yield and purity while minimizing the formation of by-products. The use of continuous flow reactors and advanced fluorination techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,2,3,3,4,4-Hexafluorocyclopentyl methyl ether can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated alcohols or ketones.
Reduction: Reduction reactions can convert the ether into fluorinated hydrocarbons.
Substitution: Nucleophilic substitution reactions can replace the ether group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium hydride (NaH) or organolithium reagents are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated alcohols, while reduction can produce fluorinated alkanes.
Scientific Research Applications
2,2,3,3,4,4-Hexafluorocyclopentyl methyl ether has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis, particularly in reactions requiring high thermal stability and chemical inertness.
Biology: The compound’s low surface energy makes it useful in the development of non-stick coatings and surfaces for biological assays.
Medicine: Its chemical stability and inertness are advantageous in the formulation of pharmaceuticals and medical devices.
Industry: It is employed in the production of specialty polymers, lubricants, and surfactants.
Mechanism of Action
The mechanism by which 2,2,3,3,4,4-Hexafluorocyclopentyl methyl ether exerts its effects is primarily related to its fluorinated structure. The presence of multiple fluorine atoms enhances the compound’s thermal stability and chemical resistance. These properties allow it to interact with various molecular targets and pathways without undergoing significant degradation or reaction.
Comparison with Similar Compounds
Similar Compounds
- 2,2,3,3,4,4,4-Heptafluorobutyl methacrylate
- 2,2,3,3,4,4,4-Heptafluorobutyl acrylate
- 2,2,3,3,4,4,4-Heptafluorobutyl ether
Uniqueness
Compared to similar compounds, 2,2,3,3,4,4-Hexafluorocyclopentyl methyl ether offers a unique combination of high thermal stability, chemical inertness, and low surface energy. These properties make it particularly suitable for applications requiring extreme conditions and high performance.
Properties
IUPAC Name |
1,1,2,2,3,3-hexafluoro-4-methoxycyclopentane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F6O/c1-13-3-2-4(7,8)6(11,12)5(3,9)10/h3H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTRGSJPAXQOXSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC(C(C1(F)F)(F)F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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